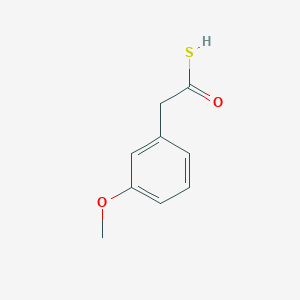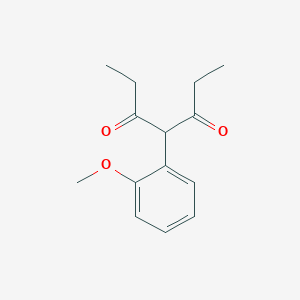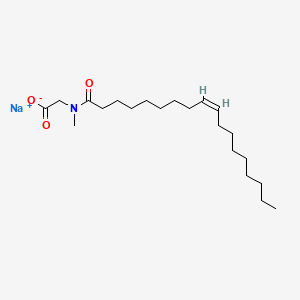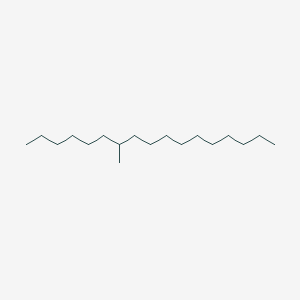
7-Methylheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylheptadecane is an organic compound with the molecular formula C18H38. It is a branched alkane, specifically a methyl-substituted heptadecane. This compound is part of the larger family of hydrocarbons and is known for its presence in various natural sources, including cyanobacterial mats .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Methylheptadecane can be synthesized through several methods. One common approach involves the alkylation of heptadecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of unsaturated precursors. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to achieve the desired saturation and branching of the hydrocarbon chain .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylheptadecane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, this compound can be converted into various oxygenated products, such as alcohols, ketones, and carboxylic acids.
Reduction: Although already a saturated hydrocarbon, further reduction can lead to the formation of smaller alkanes through processes like cracking.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms in the molecule with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes
Aplicaciones Científicas De Investigación
7-Methylheptadecane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures.
Biology: Studied for its role in the composition of cyanobacterial mats and its interactions with other biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in specialty chemicals
Mecanismo De Acción
The mechanism of action of 7-Methylheptadecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its molecular targets include various lipid-binding proteins and enzymes involved in lipid metabolism. The pathways influenced by this compound are often related to cellular signaling and membrane dynamics .
Comparación Con Compuestos Similares
Heptadecane: A straight-chain alkane with similar physical properties but lacks the methyl substitution.
2-Methylheptadecane: Another branched alkane with the methyl group at a different position.
Nonadecane: A longer-chain alkane with similar hydrophobic characteristics.
Uniqueness: 7-Methylheptadecane is unique due to its specific branching, which can influence its physical properties, such as melting and boiling points, and its interactions with other molecules. This branching can also affect its reactivity and the types of products formed during chemical reactions .
Propiedades
Número CAS |
20959-33-5 |
|---|---|
Fórmula molecular |
C18H38 |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
7-methylheptadecane |
InChI |
InChI=1S/C18H38/c1-4-6-8-10-11-12-13-15-17-18(3)16-14-9-7-5-2/h18H,4-17H2,1-3H3 |
Clave InChI |
AZGIFKCGYRMPKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiepino[4,5-d][1,2]oxazole](/img/structure/B13817593.png)
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)


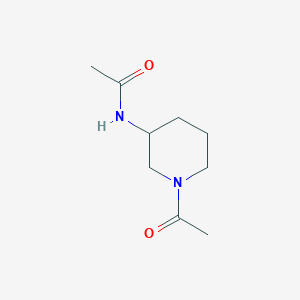
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)

![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)
